molecular formula C11H7F3O2S B6198887 methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate CAS No. 1609047-18-8

methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate

Cat. No.: B6198887
CAS No.: 1609047-18-8
M. Wt: 260.2
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Description

Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiophene ring, which imparts unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzothiophene with trifluoromethyl ketone, followed by esterification with methanol. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-2-benzothiophene-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1-benzofuran-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1-indole-3-carboxylate

Uniqueness

Methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzothiophene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group also imparts enhanced stability and lipophilicity, which are advantageous in various applications .

Properties

CAS No.

1609047-18-8

Molecular Formula

C11H7F3O2S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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